molecular formula C10H17N3O3S B2913160 (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 478039-59-7

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2913160
CAS No.: 478039-59-7
M. Wt: 259.32
InChI Key: GJEPALKJFUDSAJ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

The compound is involved in the synthesis of derivatives showing significant antibacterial activities. Specifically, its derivatives, such as 5-guanylhydrazone and thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide, exhibit high antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to known antibiotics such as sulfamethoxazole and Norfloxacin. These findings suggest potential applications in developing new antibacterial agents (Gadad et al., 2000).

Novel Triazafulvalene System

The compound also serves as a precursor in the synthesis of a new triazafulvalene system. This includes the formation of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the compound's role in creating innovative chemical structures for further pharmaceutical or chemical applications (Uršič et al., 2010).

Antimicrobial Properties

Further research into derivatives of the compound has revealed promising antimicrobial properties. Certain new thiazolidinone, thiazoline, and thiophene derivatives synthesized from related compounds have exhibited promising activities against microbial strains, hinting at their potential utility in antimicrobial drug development (Gouda et al., 2010).

Analytical Applications

Additionally, derivatives of the compound have been explored for their analytical applications. Specifically, fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs have shown potential in voltammetric analysis and as solid sorbents for the removal and separation of bismuth(III) from water, demonstrating the compound's applicability in environmental monitoring and analytical chemistry (Makki et al., 2016).

Properties

IUPAC Name

(5Z)-3-(2,2-dimethoxyethyl)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-12(2)5-7-9(14)13(10(17)11-7)6-8(15-3)16-4/h5,8H,6H2,1-4H3,(H,11,17)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEPALKJFUDSAJ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=S)N1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=S)N1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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